2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide
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Overview
Description
2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide is a heterocyclic compound featuring a five-membered ring structure with two secondary amide groups and a methoxy substituent
Mechanism of Action
Target of Action
It’s known that the compound undergoes reactions catalyzed by lewis acids .
Mode of Action
The compound exhibits a synchronous mechanism of the acid-catalyzed 1,2-rearrangement with migration of the ester group to the N atom . The reaction is suppressed in the presence of an external nucleophile or a reducing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile oxide with an alkyne or enamines to form the isoxazolidine ring . The reaction conditions often require the use of a metal catalyst, such as copper or ruthenium, although metal-free synthetic routes have also been developed to adhere to green chemistry principles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: These compounds share the isoxazole ring structure and exhibit similar chemical properties.
Methoxy-substituted heterocycles: Compounds with methoxy groups attached to heterocyclic rings can have comparable reactivity and applications.
Uniqueness
2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-3-N,3-N'-dimethyl-1,2-oxazolidine-3,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-9-6(12)8(7(13)10-2)4-5-15-11(8)14-3/h4-5H2,1-3H3,(H,9,12)(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSTVCRLGBGGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCON1OC)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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